

# Application Notes and Protocols for 3',5,5'-Trichlorosalicylanilide

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Compound of Interest		
Compound Name:	3',5,5'-Trichlorosalicylanilide	
Cat. No.:	B1682955	Get Quote

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### **Abstract**

**3',5,5'-Trichlorosalicylanilide** (TCSA) is a halogenated salicylanilide, a class of compounds recognized for their broad-spectrum biological activities. Salicylanilides have garnered significant interest for their potential as antifungal, antibacterial, and anticancer agents. This document provides a comprehensive overview of the experimental protocols relevant to the investigation of TCSA, including its synthesis, biological evaluation, and potential mechanisms of action. While specific quantitative data for TCSA is limited in publicly available literature, this guide offers detailed methodologies and data presentation templates based on established protocols for related compounds, enabling researchers to effectively design and execute studies on this and similar molecules.

## **Physicochemical Properties**

While specific experimental data for **3',5,5'-Trichlorosalicylanilide** is not readily available in the cited literature, Table 1 provides a summary of its known identifiers and calculated properties. This information is crucial for the design of experimental protocols, including solvent selection and formulation development.

Table 1: Physicochemical Properties of 3',5,5'-Trichlorosalicylanilide



Property	Value	Source
	5-Chloro-N-(3,5-	
Chemical Name	dichlorophenyl)-2-	[1]
_	hydroxybenzamide	
CAS Number	106480-60-8	[1]
Molecular Formula	C13H8Cl3NO2	[1]
Molecular Weight	316.57 g/mol	[1]
Appearance	Not specified (typically a solid)	-
Melting Point	Not specified	-
Solubility	Not specified	-

Note: Experimentally determined values for melting point and solubility are not available in the searched resources. These would need to be determined empirically.

## **Synthesis Protocol**

A specific, detailed synthesis protocol for **3',5,5'-Trichlorosalicylanilide** was not found in the available literature. However, a general and adaptable method for the synthesis of salicylanilides involves the condensation of a salicylic acid derivative with an appropriate aniline. The following protocol is a representative procedure based on the synthesis of related halogenated salicylanilides[2][3].

General Synthesis of Halogenated Salicylanilides:

This procedure involves the acylation of a substituted aniline with a substituted salicylic acid chloride.

#### Materials:

- 5-chlorosalicylic acid
- 3,5-dichloroaniline



- Thionyl chloride (SOCl<sub>2</sub>) or phosphorus trichloride (PCl<sub>3</sub>)
- Anhydrous toluene or xylene
- Triethylamine or pyridine (as a base)
- · Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Organic solvents for purification (e.g., ethanol, hexanes, ethyl acetate)

#### Procedure:

- Formation of the Acid Chloride: In a round-bottom flask equipped with a reflux condenser
  and a magnetic stirrer, suspend 5-chlorosalicylic acid (1 equivalent) in an excess of thionyl
  chloride. Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and
  gas evolution ceases. The excess thionyl chloride is then removed under reduced pressure
  to yield the crude 5-chlorosalicylic acid chloride.
- Amide Coupling: In a separate flask, dissolve 3,5-dichloroaniline (1 equivalent) and a base such as triethylamine (1.1 equivalents) in an anhydrous solvent like toluene. Cool the solution in an ice bath.
- To the cooled aniline solution, add the freshly prepared 5-chlorosalicylic acid chloride dropwise with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
- Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer and wash it sequentially with water, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product.



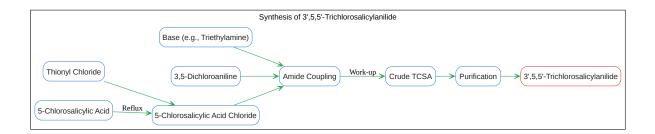




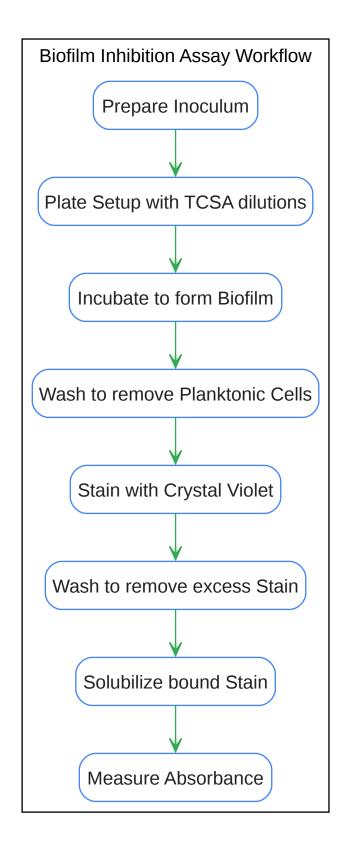
• Purification: The crude **3',5,5'-Trichlorosalicylanilide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Workflow for the Synthesis of 3',5,5'-Trichlorosalicylanilide

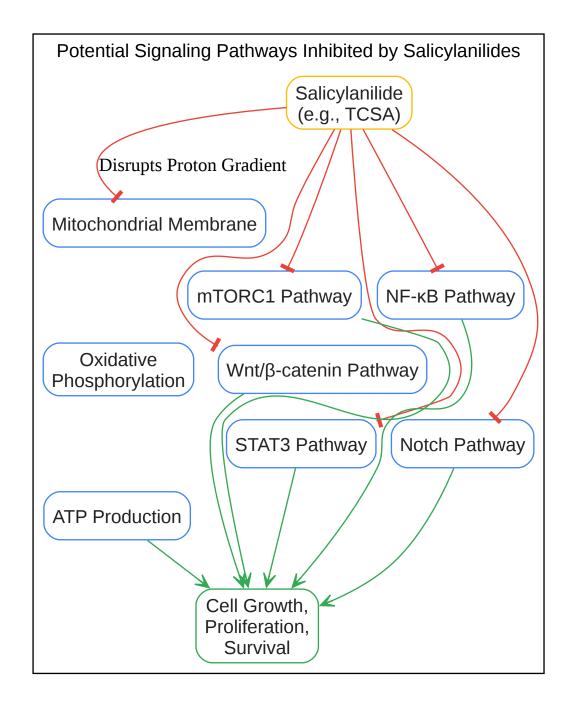












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